1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1-propan-2-ylurea
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Overview
Description
The compound “3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLPHENYL)-3-(PROPAN-2-YL)UREA” is a synthetic organic molecule that belongs to the class of urea derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLPHENYL)-3-(PROPAN-2-YL)UREA” typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the methoxy-substituted phenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxy-substituted benzaldehyde in the presence of a suitable catalyst.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-substituted phenyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the urea moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced products may include amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLPHENYL)-3-(PROPAN-2-YL)UREA” involves its interaction with specific molecular targets. The oxadiazole ring and urea moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3,4-Dimethoxybenzaldehyde
- 1,2,4-Oxadiazole derivatives
Uniqueness
The uniqueness of “3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLPHENYL)-3-(PROPAN-2-YL)UREA” lies in its combination of the oxadiazole ring, methoxy-substituted phenyl groups, and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)-1-propan-2-ylurea |
InChI |
InChI=1S/C22H26N4O4/c1-14(2)26(22(27)23-17-9-6-15(3)7-10-17)13-20-24-21(25-30-20)16-8-11-18(28-4)19(12-16)29-5/h6-12,14H,13H2,1-5H3,(H,23,27) |
InChI Key |
CAJUWHWIBWCKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C(C)C |
Origin of Product |
United States |
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